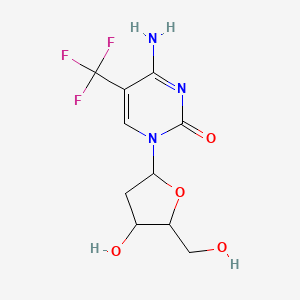
N-(2-Boc-aminoethyl)-N-benzylethanolamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Boc-aminoethyl)-N-benzylethanolamine is a chemical compound that has garnered interest in various fields of scientific research. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protected amino group, an ethanolamine backbone, and a benzyl group. This compound is often used as an intermediate in the synthesis of more complex molecules, particularly in the field of peptide nucleic acids (PNAs).
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Boc-aminoethyl)-N-benzylethanolamine typically involves the protection of the amino group with a Boc group, followed by the introduction of the benzyl group. One common method involves the reaction of N-(2-aminoethyl)ethanolamine with tert-butoxycarbonyl chloride to form the Boc-protected intermediate. This intermediate is then reacted with benzyl chloride under basic conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scale production. This includes the use of more efficient reaction conditions, such as higher concentrations of reagents and optimized temperatures, to increase yield and reduce production time .
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-Boc-aminoethyl)-N-benzylethanolamine undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The benzyl group can be reduced to a methyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Acidic conditions, such as treatment with trifluoroacetic acid (TFA), are used to remove the Boc group.
Major Products
Oxidation: Formation of a carbonyl compound.
Reduction: Formation of N-(2-aminoethyl)-N-methylethanolamine.
Substitution: Formation of N-(2-aminoethyl)-N-benzylethanolamine.
Applications De Recherche Scientifique
N-(2-Boc-aminoethyl)-N-benzylethanolamine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the synthesis of peptide nucleic acids (PNAs), which are used as molecular probes and in gene editing.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-(2-Boc-aminoethyl)-N-benzylethanolamine is primarily related to its role as an intermediate in chemical synthesis. The Boc group protects the amino group during reactions, preventing unwanted side reactions. The benzyl group can be used to introduce additional functional groups or to modify the compound’s properties. The ethanolamine backbone provides a flexible and reactive site for further chemical modifications .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(2-Boc-aminoethyl)glycine: Similar structure but with a glycine backbone instead of ethanolamine.
N-(2-Boc-aminoethyl)-N-methylethanolamine: Similar structure but with a methyl group instead of a benzyl group.
N-(2-Boc-aminoethyl)-N-benzylglycine: Similar structure but with a glycine backbone and a benzyl group.
Uniqueness
N-(2-Boc-aminoethyl)-N-benzylethanolamine is unique due to its combination of a Boc-protected amino group, an ethanolamine backbone, and a benzyl group. This combination provides a versatile intermediate for the synthesis of a wide range of complex molecules, particularly in the field of peptide nucleic acids .
Propriétés
Formule moléculaire |
C16H26N2O3 |
|---|---|
Poids moléculaire |
294.39 g/mol |
Nom IUPAC |
tert-butyl N-[2-[benzyl(2-hydroxyethyl)amino]ethyl]carbamate |
InChI |
InChI=1S/C16H26N2O3/c1-16(2,3)21-15(20)17-9-10-18(11-12-19)13-14-7-5-4-6-8-14/h4-8,19H,9-13H2,1-3H3,(H,17,20) |
Clé InChI |
HAPORKRFWXCBQP-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NCCN(CCO)CC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


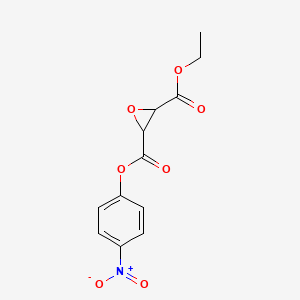
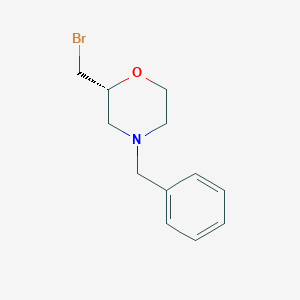
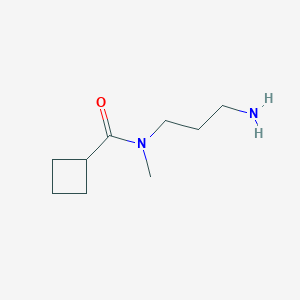




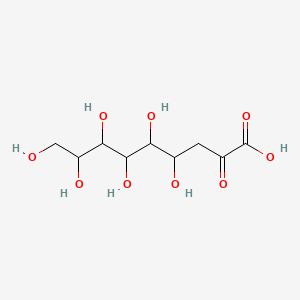
![Zirconium, dichloro(h5-2,4-cyclopentadien-1-yl)[(1,2,3,3a,7a-h)-1H-inden-1-yl]-](/img/structure/B12279671.png)

![1-{Imidazo[1,2-b]pyridazin-6-yl}-4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazine](/img/structure/B12279684.png)
![4a,5,6,7,8,9a-hexahydro-1H-[1]benzothiolo[2,3-d]pyrimidine-2,4-dione](/img/structure/B12279686.png)
![1-[3-(Trifluoromethyl)cyclobutyl]ethan-1-ol](/img/structure/B12279687.png)
